![molecular formula C11H12FN5O4S B2932372 3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine CAS No. 2418691-58-2](/img/structure/B2932372.png)
3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine
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Overview
Description
3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine has minimal toxicity and does not exhibit significant adverse effects on human cells. It has been found to be well-tolerated in animal studies, with no significant changes in biochemical and physiological parameters.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine in lab experiments include its broad-spectrum antimicrobial and antiviral activity, low toxicity, and ease of synthesis. However, its limitations include its relatively low potency compared to existing antimicrobial and antiviral agents and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on 3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine include the development of more potent derivatives, the investigation of its potential applications in the treatment of viral infections, and the exploration of its mechanism of action. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 2-propan-2-yl-1,2,4-triazole-3-carboxylic acid, followed by the addition of sulfonyl fluoride. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or dimethylacetamide.
Scientific Research Applications
3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to possess antiviral activity against several viruses, including HIV-1 and influenza A virus.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O4S/c1-7(2)17-11(14-6-15-17)16-10(18)8-3-9(5-13-4-8)21-22(12,19)20/h3-7H,1-2H3,(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWUQTMVUREMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine |
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